molecular formula C9H7NO2S2 B1275994 (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid CAS No. 855716-78-8

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid

Cat. No. B1275994
M. Wt: 225.3 g/mol
InChI Key: PSWAJRIIRPRMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid is a compound that belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The specific structure of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid is not directly discussed in the provided papers, but these papers do discuss related thiazole derivatives and their synthesis, properties, and potential applications, particularly in the field of antimicrobial activity.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest due to their potential biological activities. Paper describes the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid through cyclization of carboxylic acid groups with thiosemicarbazide. Similarly, paper reports the regioselective synthesis of 2,4,5-trisubstituted thiazole derivatives via a domino multicomponent reaction involving thiosemicarbazide and various aldehydes, ketones, or isatin. Paper outlines a synthetic route for 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid, starting from cyanoacetamide and proceeding through several steps including oximation, alkylation, and cyclization. These methods demonstrate the versatility of synthetic approaches to thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. While the papers do not directly address the structure of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid, they do provide insights into the structural analysis of similar compounds. For instance, paper discusses the tautomerism between the thiol and thione forms of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, including theoretical calculations to determine the most stable form in aqueous solution. This highlights the importance of tautomerism in the chemical behavior of thiazole derivatives.

Chemical Reactions Analysis

The reactivity of thiazole derivatives is another area of interest. Paper includes a DFT study on the reactivity of the two tautomeric forms of a related compound, providing insights into the factors that influence the chemical reactions of these molecules. Although the specific reactions of (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid are not detailed, the general reactivity trends of thiazole derivatives can be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are key to their function and potential applications. Paper discusses the synthesis of new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, and their antibacterial activity. The paper suggests that the presence of electron-withdrawing substituents and the geometry of the molecule can influence the antibacterial response, indicating the significance of the physical and chemical properties of these compounds.

Scientific Research Applications

  • Organic Chemistry

    • They are used in the synthesis of various organic compounds, particularly those with aromatic heterocyclic derivatives .
    • The methods of application typically involve heterocyclization of readily available S-containing alkyne substrates .
    • The outcomes of these processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
  • Material Science

    • Thiazole derivatives have been used in the development of new materials .
  • Coordination Chemistry

    • Thiazole derivatives are used in coordination chemistry .
  • Organic Synthesis

    • Thiazole derivatives are used as intermediates in organic synthesis .
  • Pharmacology

    • “(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid” is used in proteomics research .
  • Antimicrobial Activity

    • Thiazole derivatives have shown antimicrobial activity .
  • Biochemistry

    • “(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid” is used in proteomics research .
  • Medicinal Chemistry

    • Thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
    • 2,4-Disubstituted thiazole derivatives have shown potent antibacterial and antifungal activities .
  • Drug Discovery

    • Thiazole derivatives are used in the development of new drugs .
    • They have shown potential as antimicrobial agents and for the treatment of inflammatory diseases .
  • Agriculture

    • Thiazole derivatives have shown potential as antimicrobial agents, which could be useful in agriculture .
  • Veterinary Medicine

    • Thiazole derivatives have shown potential as antimicrobial agents, which could be useful in veterinary medicine .
  • Analytical Chemistry

    • Thiazole derivatives are used in analytical chemistry for various purposes .
  • Biotechnology

    • “(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid” is used in proteomics research .

Future Directions

Thiazole compounds, including “(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid”, have been the focus of medicinal chemists due to their wide range of biological activities . Future research may focus on developing novel therapeutic agents based on the thiazole scaffold .

properties

IUPAC Name

2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWAJRIIRPRMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406608
Record name (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid

CAS RN

855716-78-8
Record name (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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